molecular formula C21H27NO2 B2934685 2-(2-butylphenoxy)-N-isopropyl-N-phenylacetamide CAS No. 866153-33-5

2-(2-butylphenoxy)-N-isopropyl-N-phenylacetamide

Cat. No.: B2934685
CAS No.: 866153-33-5
M. Wt: 325.452
InChI Key: XUFAWTXXXLMWRC-UHFFFAOYSA-N
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Description

2-(2-butylphenoxy)-N-isopropyl-N-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenoxy group substituted with a butyl chain, an isopropyl group, and a phenylacetamide moiety

Mechanism of Action

Target of Action

The primary targets of the compound “2-(2-butylphenoxy)-N-isopropyl-N-phenylacetamide” are currently unknown

Mode of Action

It’s worth noting that compounds with similar structures, such as benzene derivatives, can undergo electrophilic aromatic substitution . In this process, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s plausible that the compound could interact with various pathways, given its potential to undergo electrophilic aromatic substitution . The downstream effects of these interactions would depend on the specific pathways involved and the nature of the substitutions on the benzene ring.

Result of Action

The molecular and cellular effects of “this compound” are currently unknown . The effects would likely depend on the compound’s specific targets and mode of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-butylphenoxy)-N-isopropyl-N-phenylacetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of 2-butylphenol: This can be achieved through the alkylation of phenol with butyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of 2-(2-butylphenoxy)acetyl chloride: The 2-butylphenol is then reacted with acetyl chloride in the presence of a catalyst like aluminum chloride to form the corresponding acetyl chloride derivative.

    Formation of this compound: The final step involves the reaction of 2-(2-butylphenoxy)acetyl chloride with N-isopropyl-N-phenylamine in the presence of a base such as triethylamine to yield the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-butylphenoxy)-N-isopropyl-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-(2-butylphenoxy)-N-isopropyl-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-butylphenoxy)-N-methyl-N-phenylacetamide
  • 2-(2-butylphenoxy)-N-ethyl-N-phenylacetamide
  • 2-(2-butylphenoxy)-N-isopropyl-N-benzylacetamide

Uniqueness

2-(2-butylphenoxy)-N-isopropyl-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropyl group distinguishes it from similar compounds, potentially enhancing its pharmacokinetic profile and making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-(2-butylphenoxy)-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-4-5-11-18-12-9-10-15-20(18)24-16-21(23)22(17(2)3)19-13-7-6-8-14-19/h6-10,12-15,17H,4-5,11,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFAWTXXXLMWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=CC=C1OCC(=O)N(C2=CC=CC=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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